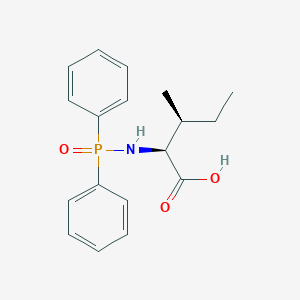
N-(Diphenylphosphoryl)-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylphosphoryl group attached to an amino acid backbone. The presence of chiral centers at the 2nd and 3rd positions of the pentanoic acid chain imparts specific stereochemical properties to the molecule, making it an interesting subject for study in stereochemistry and chiral synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid typically involves the following steps:
Formation of the Amino Acid Backbone: The starting material is usually a chiral amino acid, such as L-valine, which provides the necessary stereochemistry.
Introduction of the Diphenylphosphoryl Group: This step involves the reaction of the amino acid with diphenylphosphoryl chloride in the presence of a base, such as triethylamine, to form the diphenylphosphoryl amide derivative.
Hydrolysis: The final step involves the hydrolysis of the amide to yield the desired (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.
Substitution: Nucleophilic substitution reactions can replace the diphenylphosphoryl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted amino acids.
Scientific Research Applications
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The chiral centers play a crucial role in determining the stereochemical outcome of reactions and interactions with biological molecules.
Comparison with Similar Compounds
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylbutanoic acid: Similar structure but with a shorter carbon chain.
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-ethylpentanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid is unique due to its specific stereochemistry and the presence of the diphenylphosphoryl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62056-90-0 |
|---|---|
Molecular Formula |
C18H22NO3P |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
(2S,3S)-2-(diphenylphosphorylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C18H22NO3P/c1-3-14(2)17(18(20)21)19-23(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,22)(H,20,21)/t14-,17-/m0/s1 |
InChI Key |
NCXFFBKXLYOVNU-YOEHRIQHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


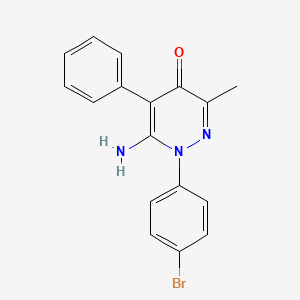
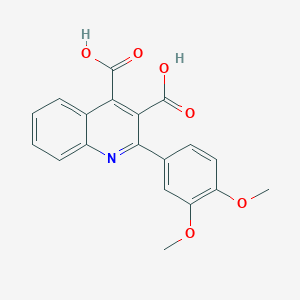

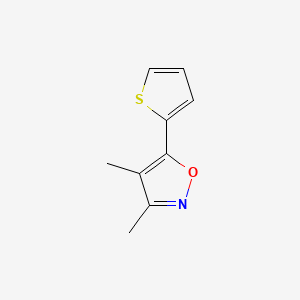
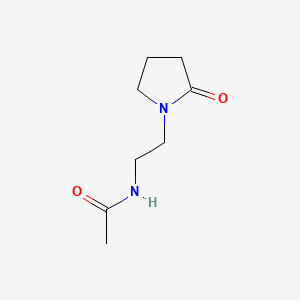

![2-{[2-(Methoxymethyl)phenyl]methyl}furan](/img/structure/B12904381.png)
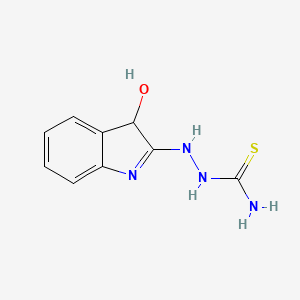


![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)



